molecular formula C7H7F3N2O3 B1520495 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate CAS No. 1240526-37-7

2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate

Cat. No. B1520495
CAS RN: 1240526-37-7
M. Wt: 224.14 g/mol
InChI Key: BWZHUIIXDSEQLE-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a carbamate group (-O-C(=O)-NH-) linking the 2,2,2-trifluoroethyl group and the 3-methyl-1,2-oxazol-5-yl group. The trifluoroethyl group would likely impart some degree of polarity to the molecule, and the oxazole ring could potentially participate in aromatic interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoroethyl group in this compound would likely make it somewhat polar and potentially capable of participating in hydrogen bonding. The oxazole ring could potentially participate in aromatic interactions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, carbamate pesticides typically work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects . Without more information, it’s difficult to speculate on the mechanism of action of this specific compound.

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential pesticide, for example, future research might focus on its efficacy against various pests, its environmental impact, and its safety for non-target organisms .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-4-2-5(15-12-4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZHUIIXDSEQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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